![molecular formula C21H27N3O3S B4238030 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide
Description
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzylpiperazine core linked to a substituted ethylbenzenesulfonamide moiety. The compound’s structure combines a sulfonamide group, known for antibacterial properties, with a benzylpiperazine unit, which is often associated with CNS receptor modulation (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-24(28(26,27)20-11-7-4-8-12-20)18-21(25)23-15-13-22(14-16-23)17-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUUFOHJWCNUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide typically involves multiple steps. One common synthetic route begins with the reaction of 4-benzylpiperazine with an appropriate acylating agent to form an intermediate compound. This intermediate is then reacted with N-ethylbenzenesulfonamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common scaffold with several derivatives, differing primarily in substituents on the benzene ring, piperazine nitrogen, or sulfonamide group. Key analogs include:
Key Observations
Lipophilicity and Bioavailability: The target compound’s ethylbenzenesulfonamide group likely confers moderate lipophilicity (estimated LogP ~4.5–5.0), balancing membrane permeability and solubility.
Biological Activity Trends: Antibacterial Activity: Piperazinyl-quinolone derivatives (e.g., ) demonstrate that the benzylpiperazine moiety enhances antibacterial efficacy against Gram-positive pathogens. The sulfonamide group in the target compound may synergize with this core for similar activity. Receptor Targeting: Methoxyphenyl- and cyclohexyl-substituted analogs (e.g., ) suggest that bulky substituents on the piperazine or sulfonamide nitrogen can modulate receptor selectivity (e.g., serotonin vs. dopamine receptors).
Synthetic Flexibility :
Pharmacological Potential
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELXL () and Mercury () enable precise determination of bond angles and packing patterns, critical for understanding interactions with biological targets.
- Void Visualization : Mercury’s Materials Module () could identify solvent-accessible regions in the target compound’s crystal structure, informing formulation strategies.
Q & A
Q. What are the key synthetic routes for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine and sulfonamide moieties. A common approach includes:
Piperazine Core Formation : Alkylation of 4-benzylpiperazine with a bromoacetamide intermediate, followed by coupling with N-ethylbenzenesulfonamide.
Sulfonamide Incorporation : Reacting the intermediate with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.
Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Analyze proton environments (e.g., benzylpiperazine CH2 groups at δ 3.5–4.0 ppm) and carbon frameworks (e.g., sulfonamide S=O carbons at δ 165–170 ppm) in deuterated DMSO or CDCl3 .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~484).
- X-ray Crystallography : Use SHELXL for refinement of crystal structures; Mercury CSD 2.0 for visualizing packing patterns and hydrogen bonds .
Q. What in vitro assays are used to evaluate its antiproliferative or antiviral activity?
Methodological Answer:
- Antiproliferative Assays :
- MTT Assay : Incubate with cancer cell lines (e.g., HeLa, MCF-7) for 48–72 hours; measure IC50 values via absorbance at 570 nm.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
- Anti-HIV Screening :
- HIV-1/2 Inhibition : Use TZM-bl cells expressing luciferase under HIV LTR promoter; quantify viral replication via luminescence (Table 1 in ).
Controls : Include zidovudine (AZT) as a positive control for antiviral assays .
- HIV-1/2 Inhibition : Use TZM-bl cells expressing luciferase under HIV LTR promoter; quantify viral replication via luminescence (Table 1 in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Compare cell lines (e.g., CCR5 vs. CXCR4 tropic HIV strains), incubation times, and compound concentrations.
- Solubility Considerations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Data Validation : Cross-validate with orthogonal assays (e.g., reverse transcriptase activity assays for anti-HIV claims) .
Q. What computational strategies predict binding interactions with neurotransmitter receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like AMPA receptors (referenced in patent US7563811B2).
- PDB Structures : Retrieve receptor coordinates (e.g., 5L1B for AMPA).
- Binding Affinity Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC50 values.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can crystallization challenges for sulfonamide derivatives be addressed?
Methodological Answer:
- Crystallization Optimization :
- Solvent Screening : Use vapor diffusion with 1:1 acetonitrile/water mixtures.
- Additives : Introduce trace ethyl acetate to reduce nucleation density.
- Refinement Techniques :
Q. What strategies mitigate synthetic by-products during piperazine functionalization?
Methodological Answer:
- Reaction Monitoring : TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or LC-MS at 254 nm.
- By-product Identification :
- MS/MS Fragmentation : Detect dimers (e.g., m/z ~968) or over-alkylated species.
- Workflow Adjustments :
- Protecting Groups : Use Boc-protected intermediates to block undesired N-alkylation.
- Temperature Gradients : Slow warming from 0°C to RT during coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.